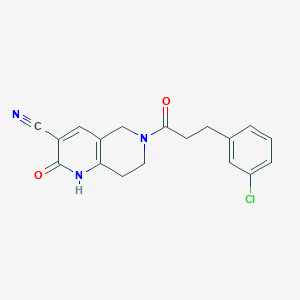
6-(3-(3-Chlorophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a naphthyridine core, which is a type of nitrogen-containing heterocycle . It also has a 3-chlorophenylpropanoyl group attached, which is a type of aromatic compound .
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the naphthyridine ring system and the 3-chlorophenylpropanoyl group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For example, the naphthyridine core might undergo reactions typical of nitrogen-containing heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the naphthyridine core and the 3-chlorophenylpropanoyl group could influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis and characterization of derivatives similar to the compound , providing insights into their chemical structures and properties. For instance, studies on the synthesis and DFT study of 4H-benzo[h]chromene derivatives and the structural parameters of certain dyes highlight the importance of these compounds in understanding molecular structures and spectroscopic characterization (Al‐Sehemi et al., 2012); (Wazzan et al., 2016).
Biological Activities and Applications
Several studies have explored the antimicrobial activities and potential biological applications of compounds similar to "6-(3-(3-Chlorophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile". Research on the antimicrobial activities of synthesized pyridines, oxazines, and thiazoles from 3-Aryl-1-(2-naphthyl)prop-2-en-1-ones indicates the potential of these compounds in the development of new antimicrobial agents (Mohamed et al., 2008).
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
The photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives and their applications in organic-inorganic photodiode fabrication demonstrate the potential use of these compounds in electronic devices and solar energy conversion (Zeyada et al., 2016).
Inhibitory Activity against Specific Targets
Compounds within this family have been studied for their inhibitory activity against specific enzymes or receptors, indicating potential applications in medicine and pharmacology. For instance, the synthesis of 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as selective inhibitors of pp60c-src suggests their relevance in targeting protein tyrosine kinases (Thompson et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-[3-(3-chlorophenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-15-3-1-2-12(8-15)4-5-17(23)22-7-6-16-14(11-22)9-13(10-20)18(24)21-16/h1-3,8-9H,4-7,11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIZPHJOKSGZSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC(=O)C(=C2)C#N)C(=O)CCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(3-Chlorophenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

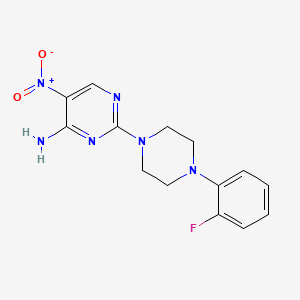
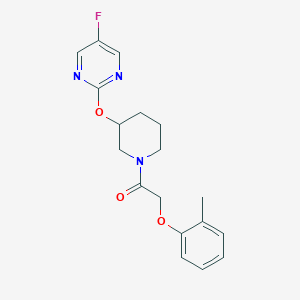
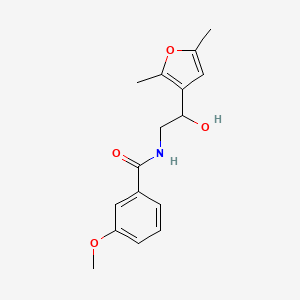
![N-(2-(5-acetylthiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2972541.png)
![4-(Furan-2-ylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2972543.png)
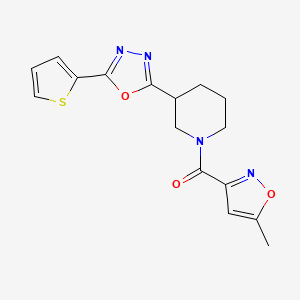
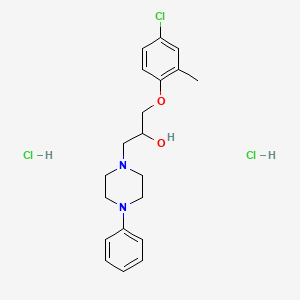
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide](/img/structure/B2972550.png)
![N-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2972552.png)
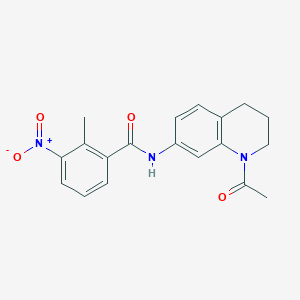
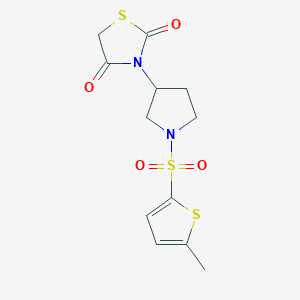

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2972557.png)
